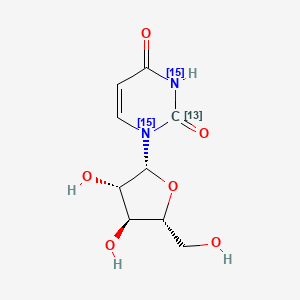

1-beta-D-Arabinofuranosyluracil-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

247.18 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1/i9+1,10+1,11+1 |

InChI Key |

DRTQHJPVMGBUCF-MXHOLXRKSA-N |

Isomeric SMILES |

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of 1-beta-D-Arabinofuranosyluracil-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 1-beta-D-Arabinofuranosyluracil (ara-U), with a specific focus on its isotopically labeled form, 1-beta-D-Arabinofuranosyluracil-13C,15N2. This document details the molecule's solid-state and solution conformations, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines detailed experimental protocols for the synthesis of the labeled compound and for the analytical techniques used in its structural characterization.

Introduction

1-beta-D-Arabinofuranosyluracil (ara-U), a pyrimidine (B1678525) nucleoside, is a significant metabolite of the potent anticancer and antiviral drug cytarabine (B982) (ara-C).[1] The stereochemical difference at the 2'-position of the arabinofuranose ring compared to the naturally occurring uridine (B1682114) confers unique structural and biological properties to ara-U and its derivatives. Understanding the three-dimensional structure and conformational dynamics of ara-U is crucial for elucidating its biological activity, designing new therapeutic agents, and developing analytical methods for its detection. The isotopically labeled analogue, this compound, is an invaluable tool for metabolic studies and for advanced NMR-based structural and interaction analyses.

Molecular Structure and Conformation

The conformation of a nucleoside is primarily defined by the pucker of the furanose ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.

Solid-State Conformation by X-ray Crystallography

The crystal structure of 1-beta-D-arabinofuranosyluracil has been determined by X-ray diffraction, providing precise atomic coordinates and defining its conformation in the solid state. The key conformational features are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1-beta-D-Arabinofuranosyluracil

| Parameter | Value |

| Empirical Formula | C₉H₁₂N₂O₆ |

| Formula Weight | 244.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.826(3) Å |

| b | 6.888(2) Å |

| c | 20.973(5) Å |

| Volume | 984.5 ų |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.5418 Å) |

Table 2: Key Conformational Parameters of 1-beta-D-Arabinofuranosyluracil in the Solid State

| Parameter | Description | Value |

| Sugar Pucker | Conformation of the furanose ring | C2'-endo |

| Glycosidic Torsion Angle (χ) | O4'-C1'-N1-C2 | anti conformation |

| C4'-C5' Torsion Angle (γ) | O5'-C5'-C4'-C3' | gauche+ (g+) |

The solid-state structure reveals a C2'-endo pucker for the arabinofuranose ring, which is a common conformation for nucleosides. The uracil (B121893) base adopts an anti conformation relative to the sugar, which is the sterically preferred orientation. The exocyclic 5'-hydroxymethyl group is in a gauche+ conformation.

Solution Conformation by NMR Spectroscopy

In solution, nucleosides exist in a dynamic equilibrium between different conformations. NMR spectroscopy is a powerful technique to study these conformational preferences. For arabinonucleosides, the equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) sugar puckers is of particular interest.

Proton-proton coupling constants (³JHH) in the furanose ring are used to determine the sugar pucker. The conformation of the exocyclic group is determined by analyzing the coupling constants between H4' and the two H5' protons. The Nuclear Overhauser Effect (NOE) provides information about the glycosidic torsion angle.

For 1-beta-D-arabinofuranosyluracil in solution, studies on related arabinonucleosides suggest a preference for the S-type (C2'-endo) sugar conformation, similar to what is observed in the solid state. However, the molecule retains significant conformational flexibility, and the exact population of different conformers can be influenced by factors such as solvent and temperature.

Experimental Protocols

Synthesis of this compound

A plausible chemoenzymatic approach for the synthesis of this compound is outlined below. This method leverages commercially available labeled precursors and enzymatic reactions for efficient and specific synthesis.

Experimental Workflow: Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.

Methodology:

-

Starting Materials: Commercially available Uracil-¹³C,¹⁵N₂ and arabinose-1-phosphate.

-

Step 1: Ribosylation: The labeled uracil is reacted with phosphoribosyl pyrophosphate (PRPP) in the presence of uracil phosphoribosyltransferase (UPRT) to yield uridine monophosphate (UMP) labeled with ¹³C and ¹⁵N in the base moiety.

-

Step 2: Epimerization/Conversion: The ribose moiety of the labeled UMP is then converted to an arabinose moiety. This can be achieved through a series of enzymatic reactions involving a nucleoside phosphorylase and an appropriate arabinose donor like arabinose-1-phosphate.

-

Step 3: Dephosphorylation: The resulting this compound 5'-monophosphate (ara-UMP-¹³C,¹⁵N₂) is dephosphorylated using an alkaline phosphatase to yield the final product, this compound.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

X-ray Crystallography Protocol

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for determining the crystal structure of 1-beta-D-Arabinofuranosyluracil.

Methodology:

-

Crystallization: Single crystals of 1-beta-D-arabinofuranosyluracil are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction intensities are processed, corrected for various experimental factors, and scaled.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.

NMR Spectroscopy Protocol for Conformational Analysis

Experimental Workflow: NMR for Conformational Analysis

Caption: Workflow for the conformational analysis of 1-beta-D-Arabinofuranosyluracil in solution by NMR.

Methodology:

-

Sample Preparation: A sample of 1-beta-D-arabinofuranosyluracil or its isotopically labeled analogue is dissolved in a suitable deuterated solvent, typically D₂O.

-

Data Acquisition: A series of NMR experiments are performed, including:

-

1D ¹H NMR: To obtain an overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.

-

-

Data Analysis:

-

Spectral Assignment: All proton resonances are assigned to their respective positions in the molecule.

-

Coupling Constant Measurement: The values of the ³JHH coupling constants within the furanose ring are accurately measured from the 1D or 2D spectra. These values are then used in Karplus-type equations to determine the sugar pucker equilibrium.

-

NOE Analysis: The intensities of the NOE cross-peaks are used to determine the relative distances between protons, which provides information on the glycosidic torsion angle.

-

Biological Relevance and Signaling Pathways

1-beta-D-Arabinofuranosyluracil is the primary and inactive metabolite of the chemotherapeutic agent cytarabine (ara-C). The metabolic pathway of ara-C is a critical determinant of its efficacy and toxicity.

Metabolic Pathway of Cytarabine (ara-C)

Caption: Simplified metabolic pathway of cytarabine (ara-C).

Cytarabine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (ara-CMP).[2] Subsequent phosphorylations yield the active triphosphate form, ara-CTP.[2] Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and through its incorporation into DNA, ultimately leading to apoptosis.[3] A major pathway of ara-C inactivation is its deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite, 1-beta-D-arabinofuranosyluracil (ara-U).[2][4] The balance between the activation and inactivation pathways is a key factor in determining the clinical outcome of ara-C therapy.

Conclusion

This technical guide has provided a detailed examination of the structure and conformation of 1-beta-D-arabinofuranosyluracil and its isotopically labeled analogue. The solid-state conformation is well-defined by X-ray crystallography, showing a C2'-endo sugar pucker, an anti glycosidic torsion, and a gauche+ exocyclic group conformation. In solution, the molecule exhibits conformational flexibility with a preference for the S-type sugar pucker. The provided experimental protocols offer a practical guide for the synthesis of the labeled compound and for its structural characterization using modern analytical techniques. The biological context of ara-U as the inactive metabolite of cytarabine highlights the importance of its structural and conformational properties in understanding the pharmacology of this important class of drugs.

References

- 1. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Modulation of the metabolism and pharmacokinetics of 1-beta-D-arabinofuranosylcytosine by 1-beta-D-arabinofuranosyluracil in leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Uracil Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of various labeled uracil (B121893) analogs. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their synthesis, characterization, and applications. The guide includes quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Labeled Uracil Analogs

Uracil analogs are structurally similar to the naturally occurring nucleobase uracil and can interfere with nucleic acid synthesis and function. By replacing uracil in metabolic pathways, these analogs can exhibit potent anticancer and antiviral activities. The introduction of isotopic labels (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H, ¹⁸F) into these molecules provides a powerful tool for tracing their metabolic fate, elucidating mechanisms of action, and quantifying their presence in biological systems. Halogenated uracil analogs, such as 5-fluorouracil, 5-bromouracil, and 5-iodouracil (B140508), are another important class with significant therapeutic applications.

This guide will delve into the specific properties and methodologies associated with these valuable research and clinical tools.

Physicochemical Properties of Labeled Uracil Analogs

The physical and chemical properties of uracil analogs are crucial for understanding their biological activity, formulating them into effective drug delivery systems, and designing analytical methods for their detection. The following tables summarize key physicochemical data for several common uracil analogs.

Table 1: General Properties of Common Uracil Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-283 (decomposes)[1] | 190-200 (at 0.13 hPa)[1] |

| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | 310[2] | Not available |

| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98 | Not available | Not available |

| 6-Azauracil | C₃H₃N₃O₂ | 113.07 | 274-275[3][4][5] | Not available |

Table 2: Solubility and Acidity of Common Uracil Analogs

| Compound | Water Solubility | Other Solvents | pKa |

| 5-Fluorouracil | 12 g/L[1] | Sparingly soluble in alcohol; Soluble in methanol-water mixtures.[6] | 8.0 ± 0.1[7] |

| 5-Bromouracil | Sparingly soluble | Soluble in ethanol (B145695) and acetone.[8] | Not available |

| 5-Iodouracil | Not available | Not available | Not available |

| 6-Azauracil | Partly soluble | Partly soluble in ethanol, DMSO, and 1 M NH₄OH (50 mg/ml).[9][10] | Not available |

Table 3: Properties of Isotopically Labeled Uracil Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity |

| 5-Fluorouracil-2-¹³C,¹⁵N₂ | ¹³CC₃H₃F¹⁵N₂O₂ | 133.06 | 99 atom % ¹³C, 98 atom % ¹⁵N[11] |

| 5-Fluorouracil (¹³C₄, ¹⁵N₂) | ¹³C₄H₃F¹⁵N₂O₂ | 136.04 | 99% ¹³C, 98% ¹⁵N[12] |

| 5-Bromouracil 2-¹³C,¹⁵N₂ | Not available | Not available | Not available |

| Uracil-¹³C | C₃¹³CH₃N₂O₂ | Not available | Not available |

| Uracil-¹⁵N₂ | C₄H₃N¹⁵N₂O₂ | Not available | Not available |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of labeled uracil analogs. This section provides methodologies for key experiments.

Synthesis of N-Substituted 5-Iodouracils

This protocol describes the alkylation of 5-iodouracil to produce N-substituted derivatives.[6][11]

Materials:

-

5-Iodouracil

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Alkylating agent (e.g., 1-butyl bromide)

-

Hexane

-

Ethyl acetate (B1210297)

-

Methanol (B129727) or Dichloromethane-methanol (1:1)

Procedure:

-

Dissolve 5-iodouracil in DMSO.

-

Add K₂CO₃ to the solution and stir the mixture at 80°C for 15 minutes.

-

Add the alkylating agent dropwise to the solution over 5 minutes.

-

Continue stirring the reaction mixture for 48 hours at 80°C.

-

Collect the products by filtration or solvent extraction.

-

Purify the products by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (8:2) mixture as the eluting solvent.

-

Recrystallize the purified products from methanol or a 1:1 mixture of dichloromethane (B109758) and methanol.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of labeled uracil analogs. The following is a general protocol that can be adapted for specific compounds.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) and an organic solvent (e.g., methanol, acetonitrile). The exact composition will depend on the specific analog being purified.

Procedure:

-

Dissolve the crude sample in a suitable solvent, compatible with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the chromatogram using either an isocratic or gradient elution method.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength (typically around 260 nm for uracil derivatives).

-

Collect the fractions containing the desired compound.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified labeled uracil analog.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure and isotopic enrichment of labeled uracil analogs.

NMR Spectroscopy:

-

¹H NMR: Used to determine the proton structure of the molecule. Deuterium (B1214612) labeling will result in the disappearance of the corresponding proton signal.[13]

-

¹³C NMR: Provides information about the carbon skeleton. ¹³C labeling will enhance the signal of the labeled carbon.

-

¹⁵N NMR: Used to study the nitrogen atoms within the molecule. ¹⁵N labeling allows for direct observation of the nitrogen environment.[9][14]

-

²H NMR: Directly detects the presence and location of deuterium atoms.[15]

General NMR Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the desired NMR spectra (¹H, ¹³C, ¹⁵N, etc.).

Mass Spectrometry:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are common ionization techniques used for uracil analogs.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of incorporated isotopes.

General MS Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, water).[16]

-

Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion) to observe the molecular ion and any characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Labeled uracil analogs are instrumental in elucidating biological pathways and are widely used in drug screening and development. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

Inhibition of Thymidylate Synthase by 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, primarily functioning through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.

Caption: Mechanism of thymidylate synthase inhibition by 5-Fluorouracil.

Uracil in DNA and the Mismatch Repair Pathway

Uracil can arise in DNA through the deamination of cytosine, creating a U:G mismatch. The mismatch repair (MMR) pathway can recognize and correct this lesion.[17][18]

Caption: Role of the Mismatch Repair pathway in correcting U:G mismatches in DNA.

Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the steps to assess the cytotoxic effects of a novel uracil analog on cancer cell lines.[19][20]

Caption: A typical experimental workflow for assessing the cytotoxicity of uracil analogs.

Inhibition of Viral DNA Polymerase

Certain uracil analogs can act as inhibitors of viral DNA polymerases, a key strategy in antiviral therapy.[13][21][22][23]

Caption: General mechanism of viral DNA polymerase inhibition by uracil analogs.

Conclusion

Labeled uracil analogs are indispensable tools in modern biomedical research and drug development. Their unique properties allow for detailed investigations into metabolic pathways, mechanisms of drug action, and the development of novel therapeutic agents. This guide has provided a foundational overview of their physicochemical properties, key experimental methodologies, and their roles in significant biological processes. As research continues, the application of these powerful molecules will undoubtedly lead to further advances in our understanding and treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. researchgate.net [researchgate.net]

- 5. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Base pair - Wikipedia [en.wikipedia.org]

- 9. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Azauracil | 461-89-2 [chemicalbook.com]

- 11. 5-Fluorouracil-2-13C,15N2 99 atom % 13C, 98 atom % 15N [sigmaaldrich.com]

- 12. isotope.com [isotope.com]

- 13. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 14. An 15N NMR study of adenine-uracil base pair in a non-aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- and 5-bromo-uracil-substituted RNA. :: MPG.PuRe [pure.mpg.de]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. High-fidelity correction of genomic uracil by human mismatch repair activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-fidelity correction of genomic uracil by human mismatch repair activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Predicted Biological Activity of 13C,15N2 Labeled Arabinofuranosyluracil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 13C,15N2 labeled arabinofuranosyluracil (B3032727) (ara-U) is not available in the public domain. This guide synthesizes information from studies on arabinofuranosyluracil analogues and the established applications of stable isotope labeling in drug development to provide a predictive overview of its biological activity, mechanism of action, and the experimental protocols required for its characterization.

Introduction: Arabinofuranosyluracil and the Role of Isotopic Labeling

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA, and can interfere with the replication of viruses or the proliferation of cancer cells. Arabinofuranosyluracil (ara-U) is a synthetic nucleoside analogue that has been a subject of interest in medicinal chemistry. Derivatives of ara-U have demonstrated significant biological activity, including potent antiviral effects against herpes simplex virus (HSV).[2]

To fully understand the therapeutic potential of a drug candidate, a detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) is essential.[3][4] Stable isotope labeling, which involves replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, is a powerful technique for these studies.[5][6] The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the uracil (B121893) base of ara-U creates a molecule that is chemically identical to the unlabeled compound but can be definitively traced and quantified in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7] This ¹³C,¹⁵N₂ labeled version of ara-U serves as an invaluable tool to elucidate its metabolic fate, identify its active forms, and precisely determine its mechanism of action.[8]

Predicted Biological Activity and Therapeutic Potential

Based on the activities of closely related analogues like 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) and 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), the ¹³C,¹⁵N₂ labeled ara-U is predicted to exhibit antiviral and cytotoxic properties.[2] The primary mechanism is expected to involve the inhibition of nucleic acid synthesis in rapidly replicating cells, such as virus-infected cells or cancer cells.

Data Presentation: Predicted Activity Profile

The following table summarizes the anticipated biological activities of ¹³C,¹⁵N₂ labeled ara-U, with predicted quantitative data based on published values for similar compounds.

| Activity Type | Assay | Predicted Metric | Predicted Value Range | Reference Compounds |

| Antiviral | Plaque Reduction Assay (HSV-1) | EC₅₀ (50% Effective Concentration) | 0.1 - 5 µM | FMAU, FEAU[2] |

| Cytotoxicity | MTT Cell Viability Assay (Vero cells) | CC₅₀ (50% Cytotoxic Concentration) | 50 - 500 µM | FEAU[2] |

| Cytotoxicity | MTT Cell Viability Assay (L1210 leukemia cells) | IC₅₀ (50% Inhibitory Concentration) | 10 - 100 µM | FFara-Ura[9] |

| Enzyme Inhibition | Thymidine (B127349) Kinase Assay (HSV-1) | Kᵢ (Inhibition Constant) | 0.5 - 5 µM | FEAU[2] |

| Enzyme Inhibition | DNA Polymerase Assay | Kᵢ (Inhibition Constant) | 1 - 10 µM | 4'-thio-FACTP[10] |

Note: These values are hypothetical and serve as a guide for expected potency. Actual values must be determined experimentally.

Proposed Mechanism of Action and Metabolic Pathway

The biological activity of nucleoside analogues is dependent on their intracellular conversion to the triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into DNA or RNA, or it can inhibit enzymes essential for nucleic acid synthesis.

The proposed metabolic activation pathway for ¹³C,¹⁵N₂ labeled ara-U is as follows:

-

Cellular Uptake: Ara-U enters the cell via nucleoside transporter proteins.

-

Phosphorylation: Inside the cell, ara-U is phosphorylated by cellular or viral kinases (e.g., thymidine kinase) to its 5'-monophosphate form (¹³C,¹⁵N₂-ara-UMP).[9]

-

Further Phosphorylation: ¹³C,¹⁵N₂-ara-UMP is sequentially converted to the diphosphate (B83284) (¹³C,¹⁵N₂-ara-UDP) and then the active triphosphate (¹³C,¹⁵N₂-ara-UTP) by cellular kinases.

-

Inhibition of DNA Synthesis: The active ¹³C,¹⁵N₂-ara-UTP can inhibit DNA polymerase, or it can be incorporated into the growing DNA chain, causing chain termination and halting replication.[10][11]

Visualization: Proposed Metabolic Activation Pathway

Caption: Proposed metabolic activation of ¹³C,¹⁵N₂-ara-U.

Experimental Protocols

Detailed experimental procedures are required to validate the predicted activity and understand the behavior of ¹³C,¹⁵N₂ labeled ara-U. The stable isotope label is critical for the mass spectrometry-based protocols.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the viability of cultured cells by 50% (CC₅₀ or IC₅₀).

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., Vero for general cytotoxicity, L1210 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of ¹³C,¹⁵N₂-ara-U in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀/IC₅₀ value using non-linear regression analysis.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the number of viral plaques by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in 6-well plates.

-

Viral Infection: Infect the cell monolayers with the virus (e.g., HSV-1) at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., methylcellulose) containing serial dilutions of the ¹³C,¹⁵N₂-ara-U.

-

Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

-

Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution.

-

Data Acquisition: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.

Intracellular Metabolite Analysis by LC-MS/MS

Objective: To identify and quantify ¹³C,¹⁵N₂-ara-U and its phosphorylated metabolites (ara-UMP, ara-UDP, ara-UTP) within cells.

Methodology:

-

Cell Treatment: Treat a known number of cells (e.g., 1-5 million cells) with a specific concentration of ¹³C,¹⁵N₂-ara-U for various time points.

-

Metabolite Extraction: Harvest the cells, wash with cold PBS, and extract the intracellular metabolites using a cold 70% methanol (B129727) solution.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness and reconstitute in a suitable buffer for analysis.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]

-

Chromatography: Use a suitable column (e.g., HILIC or ion-pair reversed-phase) to separate the parent compound from its more polar phosphate (B84403) metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the ¹³C,¹⁵N₂ labeled parent and its metabolites will be monitored, allowing for highly selective and sensitive detection against the complex cellular background.[14][15]

-

-

Quantification: Use a standard curve generated with synthesized ¹³C,¹⁵N₂ labeled standards to quantify the absolute amount of each metabolite per million cells.

Visualization: General Experimental Workflow

Caption: General workflow for characterizing ¹³C,¹⁵N₂-ara-U.

Conclusion

While awaiting direct experimental validation, the biological profile of ¹³C,¹⁵N₂ labeled arabinofuranosyluracil can be confidently predicted based on extensive research into its structural analogues. It is expected to function as an antiviral and potential anticancer agent, with its activity mediated by intracellular phosphorylation and subsequent disruption of DNA synthesis. The true value of the ¹³C,¹⁵N₂ label lies in its role as a powerful research tool. It enables precise and unambiguous tracing of the compound's metabolic journey, facilitating detailed pharmacokinetic studies and definitive elucidation of its mechanism of action.[3][6] The experimental protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this and other labeled nucleoside analogues, accelerating the drug development process.

References

- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. moravek.com [moravek.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Mechanism of 1-beta-D-Arabinofuranosyluracil: A Technical Guide for Researchers

An In-depth Examination of a Nucleoside Analogue and its Potent Derivatives

Executive Summary

1-beta-D-Arabinofuranosyluracil (araU) is a pyrimidine (B1678525) nucleoside analogue that has been investigated for its antiviral properties. While araU itself exhibits relatively low intrinsic antiviral activity, it serves as a crucial scaffold for a class of highly potent antiviral compounds, most notably 5-substituted derivatives such as sorivudine (B1681958) (BV-araU). This guide elucidates the core mechanism of action attributable to this class of molecules, focusing on the well-documented activities of its derivatives as the primary example of the antiviral potential of the arabinofuranosyluracil (B3032727) backbone. The principal mechanism involves a multi-step intracellular activation process, culminating in the targeted inhibition of viral DNA replication. This process is initiated by the selective phosphorylation of the nucleoside analogue by a virus-encoded thymidine (B127349) kinase (TK), a step that ensures the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon incorporation. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for researchers in virology and drug development.

Core Mechanism of Action

The antiviral activity of 1-beta-D-Arabinofuranosyluracil and its more potent derivatives is contingent on a three-step intracellular process that converts the prodrug into its active triphosphate form. This active metabolite then selectively targets and inhibits the viral DNA polymerase.

Selective Phosphorylation by Viral Thymidine Kinase

The initial and rate-limiting step in the activation of araU derivatives is the phosphorylation to the monophosphate form. This reaction is preferentially catalyzed by a virus-encoded thymidine kinase (TK), particularly from herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This selectivity is a cornerstone of the drug's favorable therapeutic index. Uninfected cells, lacking the viral TK, phosphorylate these compounds to a much lesser extent, thus sparing them from the cytotoxic effects of the activated drug.

Conversion to the Active Triphosphate Metabolite

Following the initial phosphorylation, cellular kinases catalyze the subsequent phosphorylation steps. The monophosphate is converted to the diphosphate, and finally to the triphosphate form (araUTP derivative). This active triphosphate is the ultimate effector molecule responsible for the antiviral activity.

Inhibition of Viral DNA Polymerase

The araU-derivative triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). The triphosphate analogue can be incorporated into the growing viral DNA chain. Due to the arabinose sugar's configuration, particularly the 2'-hydroxyl group, the incorporated nucleoside analogue acts as a chain terminator, preventing further elongation of the viral DNA. This leads to a potent inhibition of viral replication. The affinity of the triphosphate derivative for the viral DNA polymerase is significantly higher than for the host cell's DNA polymerases, further contributing to the drug's selectivity.

Signaling and Metabolic Pathways

The mechanism of action is not a classical signaling pathway but rather a metabolic activation cascade leading to enzyme inhibition. The following diagrams illustrate the key steps.

Metabolic Activation Pathway

Caption: Metabolic activation of araU derivatives in a virus-infected cell.

Mechanism of Viral DNA Polymerase Inhibition

Caption: Competitive inhibition of viral DNA polymerase by the active araU-TP derivative.

Quantitative Data on Antiviral Activity

The antiviral efficacy of 1-beta-D-Arabinofuranosyluracil is significantly enhanced by substitutions at the 5-position of the uracil (B121893) ring. The following table summarizes the 50% inhibitory concentration (IC50) values for araU and its key derivatives against various herpesviruses, demonstrating the profound impact of these chemical modifications.

| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |

| araU | HSV-1 | Human Embryonic Lung | > 1000 | |

| 5-ethyl-araU | HSV-1 | Human Embryonic Lung | 1.0 | |

| Arabinosylthymine (ara-T) | HSV-1 | Human Embryonic Lung | 0.4 | |

| BV-araU (Sorivudine) | HSV-1 | Vero | 0.1 | [1] |

| BV-araU (Sorivudine) | VZV | HEL | 0.00014 - 0.00063 | [2] |

| BV-araU (Sorivudine) | VZV | Vero | 0.0002 - 0.0031 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of nucleoside analogues like 1-beta-D-Arabinofuranosyluracil and its derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).

Methodology:

-

Cell Seeding: Plate a permissive cell line (e.g., Vero cells for HSV-1) in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10^4 cells/well).[3]

-

Virus Infection: The next day, infect the confluent cell monolayers with a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.[3]

-

Compound Treatment: After the 1-hour incubation, remove the viral inoculum and replace it with fresh culture medium containing serial dilutions of the test compound. Include a "no-drug" control.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[4]

-

Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formaldehyde) and stain with a solution such as 0.3% neutral red.[3]

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the "no-drug" control.[3]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Viral DNA Polymerase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the viral enzyme.

Objective: To determine the inhibition constant (Ki) of the triphosphate metabolite for the viral DNA polymerase.

Methodology:

-

Enzyme and Template-Primer: Use a purified viral DNA polymerase and a suitable template-primer, such as activated calf thymus DNA.

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, template-primer, DNA polymerase, and a mixture of three of the four natural deoxynucleoside triphosphates (dNTPs), with the fourth (e.g., dTTP) being the variable substrate.

-

Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., BV-araUTP).

-

Reaction Initiation and Termination: Initiate the reaction by adding the enzyme or the variable dNTP. After a defined incubation period at 37°C, terminate the reaction (e.g., by adding EDTA).

-

Quantification of DNA Synthesis: Measure the incorporation of a radiolabeled dNTP into the DNA using techniques such as trichloroacetic acid precipitation followed by scintillation counting.

-

Data Analysis: Analyze the data using Michaelis-Menten kinetics to determine the mode of inhibition and calculate the Ki value. For BV-araUTP, the apparent Ki values for HSV-1 DNA polymerase, DNA polymerase alpha, and DNA polymerase beta were 0.14, 0.32, and 5 µM, respectively, with dTTP as the competing substrate.[1]

Conclusion

1-beta-D-Arabinofuranosyluracil itself is a poor antiviral agent. However, its chemical scaffold is the foundation for some of the most potent and selective antiviral drugs targeting herpesviruses. The mechanism of action for these derivatives is a classic example of targeted antiviral therapy, relying on the unique enzymatic activity of the virus for activation and the specific inhibition of viral replication machinery. The high selectivity for viral enzymes over their cellular counterparts results in a wide therapeutic window. This in-depth guide provides the fundamental mechanistic details, comparative quantitative data, and essential experimental protocols to aid researchers in the continued exploration and development of novel nucleoside analogues for antiviral therapy.

References

- 1. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Stable Isotope Labeling in Advancing Nucleoside Analog Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of nucleoside analogs as potent antiviral and anticancer agents has been a cornerstone of modern medicine. However, understanding their complex intracellular metabolism, pharmacokinetic profiles, and mechanisms of action is paramount to optimizing their therapeutic efficacy and safety. Stable isotope labeling (SIL), in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful and indispensable tool in this endeavor. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope labeling in the field of nucleoside analog research.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive, "heavy" isotopes of elements like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a nucleoside analog of interest.[1] These labeled molecules are chemically identical to their unlabeled counterparts but possess a distinct mass, allowing for their precise differentiation and quantification in complex biological matrices.[2] This fundamental principle underpins the various applications of SIL in drug discovery and development.

The use of stable isotopes offers significant advantages over traditional radioisotope labeling, primarily their non-radioactive nature, which enhances safety for researchers and allows for human studies without the concerns of radiation exposure.[1]

Applications in Nucleoside Analog Research

The versatility of stable isotope labeling lends itself to a wide array of applications throughout the lifecycle of nucleoside analog research, from early-stage discovery to clinical evaluation.

Elucidating Metabolic Pathways and Pharmacokinetics

One of the primary applications of SIL is in deciphering the intricate metabolic fate of nucleoside analogs within the body. By administering a stable isotope-labeled drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision.[3] This is crucial as most nucleoside analogs are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[4][5]

Mass spectrometry is the key analytical technique used to identify and quantify the parent drug and its various metabolites. The mass shift introduced by the stable isotope label allows for the unambiguous identification of drug-related species against a complex background of endogenous molecules.[6]

Quantitative Data Presentation:

The following tables summarize pharmacokinetic data for several key nucleoside analogs, illustrating the type of quantitative information that can be obtained using stable isotope labeling and associated analytical methods.

Table 1: Pharmacokinetic Parameters of Remdesivir (B604916) and its Metabolites in COVID-19 Patients [7]

| Parameter | Remdesivir | GS-441524 |

| C₀ (ng/mL) | 2091 (99.1%) | 90.2 (49.5%) |

| C₁ (ng/mL) | 139.7 (272.4%) | 104.9 (46.6%) |

| C₂₄ (ng/mL) | Not Detectable | 58.4 (66.9%) |

| AUC₀₋₂₄ (ng·h/mL) | 2791 (175.7%) | 1976 (52.6%) |

| (Values are presented as mean with coefficient of variation in parentheses) |

Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Volunteers [8][9]

| Parameter | Remdesivir | GS-704277 | GS-441524 |

| Central Volume of Distribution (L) | 4.89 | 96.4 | 26.2 |

| Peripheral Volume of Distribution (L) | 46.5 | 8.64 | 66.2 |

| Elimination Clearance (L/h) | 18.1 | 36.9 | 4.74 |

Table 3: Preclinical Pharmacokinetics of Lamivudine in Rats (10 mg/kg, i.v.) [10][11]

| Group | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| Lamivudine alone | 1000 ± 150 | 1200 ± 200 | 1.5 ± 0.3 |

| + S. chinensis (3 g/kg) | 980 ± 180 | 1150 ± 210 | 1.6 ± 0.4 |

| + S. chinensis (10 g/kg) | 950 ± 160 | 1100 ± 190 | 1.7 ± 0.3 |

| (Data are expressed as mean ± S.D.) |

Investigating the Mechanism of Action

Stable isotope labeling is instrumental in elucidating the precise mechanism by which nucleoside analogs exert their therapeutic effects. For instance, by using ¹³C- or ¹⁵N-labeled compounds, researchers can track their incorporation into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication.[12][13]

Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the quantitative analysis of the entire proteome in response to drug treatment.[14] By growing cells in media containing "heavy" or "light" amino acids, researchers can compare the protein expression profiles of treated and untreated cells, providing insights into the downstream effects of the nucleoside analog on cellular pathways.[15]

Serving as Internal Standards for Quantitative Bioanalysis

Stable isotope-labeled versions of nucleoside analogs are considered the gold standard for internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[16] Because they are chemically identical to the analyte, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of the unlabeled drug in biological samples.

Experimental Protocols

Providing detailed, step-by-step protocols is crucial for the successful implementation of stable isotope labeling in nucleoside analog research.

Protocol 1: General Workflow for LC-MS/MS Quantification of a Nucleoside Analog and its Metabolites in Plasma

This protocol outlines the typical steps for quantifying a nucleoside analog and its metabolites in a plasma sample using a stable isotope-labeled internal standard.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution (at a known concentration).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the unlabeled analyte, its metabolites, and the stable isotope-labeled internal standard.[17]

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte, its metabolites, and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: General Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for using SILAC to study changes in protein expression in response to treatment with a nucleoside analog.[14][18][19]

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing normal L-arginine and L-lysine.

-

The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).

-

Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acids.

-

-

Treatment and Sample Collection:

-

Treat one of the cell populations (either "light" or "heavy") with the nucleoside analog of interest. The other population serves as the untreated control.

-

Harvest the cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet to extract the total protein.

-

Quantify the protein concentration.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labels.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and proteins.

-

Quantify the relative abundance of each protein by calculating the ratio of the "heavy" to "light" peptide signals.

-

Identify proteins that are significantly up- or down-regulated in response to the nucleoside analog treatment.

-

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows in nucleoside analog research.

Signaling Pathways

Experimental Workflows

Conclusion

Stable isotope labeling has revolutionized the field of nucleoside analog research, providing an unparalleled level of detail into their metabolic fate, pharmacokinetic properties, and mechanisms of action. The ability to safely and accurately trace these powerful drugs in complex biological systems has been instrumental in the development of new and improved therapies for a wide range of diseases. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope labeling is set to expand even further, driving future innovations in drug discovery and personalized medicine. This technical guide serves as a foundational resource for researchers seeking to harness the power of stable isotope labeling to advance their own critical research in this vital area of medicine.

References

- 1. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 16. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. info.gbiosciences.com [info.gbiosciences.com]

Technical Guide: 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Antiviral and Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog critical for research in antiviral and anticancer drug development. The guide covers its suppliers, mechanism of action, and relevant experimental data.

Introduction

1-beta-D-Arabinofuranosyluracil (Ara-U) is a synthetic nucleoside analog of uridine, where the ribose sugar is replaced by arabinose. This structural modification is key to its biological activity. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, serves as a powerful tool in metabolic studies, allowing researchers to trace the uptake, metabolism, and mechanism of action of this class of compounds without the use of radioactive isotopes. Its primary application is in the study of DNA synthesis inhibition, a cornerstone of many antiviral and chemotherapeutic strategies.

Suppliers and Catalog Information

For researchers looking to procure 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, several reputable suppliers offer this compound for research purposes.

| Supplier | Catalog/Product Number | Additional Information |

| Clinivex | RCLS2L107039 | Provided for laboratory and research use only.[1] |

| Pharmaffiliates | PA STI 008330 | Listed as an antiviral agent, particularly for research related to SARS.[2] |

| LGC Standards | TRC-A764002 | Available in various quantities (e.g., 1 mg, 10 mg).[3] |

| Santa Cruz Biotechnology | Not specified | Offers the 5'-monophosphate derivative.[4] |

| Clearsynth | CS-T-101896 | Offers the 5'-monophosphate derivative for use as an analytical standard. |

Mechanism of Action: Inhibition of DNA Synthesis

The biological activity of arabinofuranosyluracil (B3032727) and its analogs stems from their ability to disrupt DNA replication. The core mechanism involves a multi-step intracellular process that transforms the parent compound into an active inhibitor of DNA polymerase.

Cellular Uptake and Phosphorylation

Following administration, 1-beta-D-Arabinofuranosyluracil is transported into the cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular or viral kinases, to form the active triphosphate metabolite, 1-beta-D-arabinofuranosyluracil triphosphate (Ara-UTP). This process is crucial for its therapeutic effect.

Inhibition of DNA Polymerase and Chain Termination

Ara-UTP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for DNA polymerase. More importantly, when incorporated into a growing DNA strand, the arabinose sugar's stereochemistry hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This disruption of DNA synthesis is the primary mechanism behind its antiviral and anticancer properties.

Experimental Protocols

While specific protocols for the isotopically labeled compound are proprietary to researchers, general methodologies for studying unlabeled arabinofuranosyluracil analogs can be adapted.

Antiviral Activity Assay

A common method to assess antiviral efficacy is the plaque reduction assay.

-

Cell Culture: A confluent monolayer of host cells susceptible to the virus of interest is prepared in multi-well plates.

-

Infection: Cells are infected with a known quantity of the virus.

-

Treatment: Various concentrations of the test compound (e.g., an arabinofuranosyluracil analog) are added to the infected cell cultures.

-

Incubation: The plates are incubated to allow for viral replication and plaque formation.

-

Quantification: Plaques, which are areas of cell death caused by the virus, are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

DNA Polymerase Inhibition Assay

The direct inhibitory effect on DNA polymerase can be measured using a cell-free assay.

-

Reaction Mixture: A reaction mixture is prepared containing a DNA template and primer, purified DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP for detection.

-

Inhibitor Addition: The triphosphate form of the arabinofuranosyluracil analog (Ara-UTP) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The DNA synthesis reaction is initiated and allowed to proceed for a defined period.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. The concentration of Ara-UTP that inhibits DNA synthesis by 50% is determined. The inhibition constant (Ki) can also be calculated from these data.[5]

Quantitative Data

The following table summarizes inhibitory concentrations for various arabinofuranosyluracil analogs against different viruses and cell lines. It is important to note that these values are for related compounds and not for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ itself, which is primarily a tracer.

| Compound | Target | Assay | Value | Reference |

| 1-beta-D-arabinofuranosylthymine 5'-triphosphate | Murine DNA Polymerase α, β, γ | Inhibition Assay (Ki) | Varies with enzyme and substrate | [5] |

| 1-beta-D-arabinofuranosylcytosine 5'-triphosphate | Murine DNA Polymerase α, β, γ | Inhibition Assay (Ki) | Varies with enzyme and substrate | [5] |

| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil | Simian Varicella Virus | In vitro and in vivo antiviral activity | Effective in preventing clinical disease | [6] |

| 1-beta-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay (ED50) | 7.5 µg/mL | [7] |

Applications in Drug Development

The use of stable isotope-labeled compounds like 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is invaluable in preclinical and clinical drug development for:

-

Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

-

Metabolite Identification: Identifying the metabolic fate of the compound in biological systems.

-

Mechanism of Action Studies: Confirming cellular uptake, phosphorylation, and incorporation into DNA.[8]

-

Quantitative Bioanalysis: Serving as an internal standard for mass spectrometry-based quantification of the unlabeled drug in biological matrices.[9][10]

Conclusion

1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is an essential research tool for scientists and professionals in the fields of antiviral and anticancer drug development. Its ability to act as a tracer in complex biological systems provides critical insights into the mechanism of action and pharmacokinetics of this important class of nucleoside analogs. The information provided in this guide serves as a foundational resource for researchers utilizing this compound in their studies.

References

- 1. clinivex.com [clinivex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Beta-D-Arabinofuranosyluracil-13C,15N2 [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of 1-β-D-Arabinofuranosyluracils and Uridines Containing 5-[2-Bromo-2-chloro (or Bromo)-1-Hydroxy (or Methoxy) Ethyl] Substituents | Semantic Scholar [semanticscholar.org]

- 8. Detection of 1-beta-D-arabinofuranosylcytosine incorporation into DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of 1-beta-D-arabinofuranosylcytosine, 1-beta-D-arabinofuranosyluracil and sodium salicylate in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of 1-beta-D-arabinofuranosylcytosine and 1-beta-D-arabinofuranosyluracil in human plasma by high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Proteomic Analysis of Nascent Proteins Using Stable Isotope and Nucleoside Analog-Based Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteome, the complete set of proteins expressed by an organism, is a dynamic entity that is in a constant state of flux. The ability to specifically monitor the synthesis of new proteins, the "nascent proteome," provides a powerful tool for understanding how cells respond to various stimuli, stressors, and therapeutic interventions. Traditional proteomic analyses provide a snapshot of the total protein population, which can mask subtle but significant changes in protein synthesis. In contrast, nascent proteomics allows for the specific identification and quantification of proteins that are actively being translated, offering a more immediate and accurate picture of the cellular response.

This technical guide provides a comprehensive literature review of modern techniques for nascent proteome analysis, with a particular focus on methods that employ nucleoside analogs, such as puromycin (B1679871) and its derivatives. These methods, including Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) and O-propargyl-puromycin (OPP)-mediated identification (OPP-ID), leverage the incorporation of these analogs into newly synthesized proteins as a means of tagging and enrichment. Furthermore, this guide will explore how the combination of these techniques with traditional stable isotope labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can enhance the accuracy and quantitative power of nascent proteome studies.

This guide will provide detailed experimental protocols for key methodologies, summarize quantitative data from the literature in structured tables, and present visual diagrams of experimental workflows and signaling pathways to facilitate a deeper understanding of these powerful techniques.

Core Methodologies in Nascent Proteomics

The primary methods for enriching nascent proteins that utilize nucleoside analogs are PUNCH-P and OPP-ID. Both techniques exploit the ability of the ribosome to incorporate puromycin or its analogs into the C-terminus of elongating polypeptide chains, leading to their premature termination and release. These tagged proteins can then be isolated and identified by mass spectrometry.

Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)

PUNCH-P is a technique that utilizes a biotinylated derivative of puromycin to label and enrich nascent polypeptide chains. A key feature of PUNCH-P is that the labeling occurs in vitro on intact ribosome-nascent chain complexes that have been isolated from cells or tissues. This approach avoids the need for in-vivo labeling, making it applicable to a wide range of biological samples, including whole tissues.

The general workflow for PUNCH-P involves the following steps:

-

Isolation of Ribosome-Nascent Chain Complexes: Cells or tissues are lysed under conditions that preserve the integrity of ribosomes and their associated nascent polypeptide chains. These complexes are then isolated by ultracentrifugation through a sucrose (B13894) cushion.[1][2][3][4]

-

In Vitro Puromycylation: The isolated ribosome-nascent chain complexes are incubated with biotinylated puromycin. The ribosomes catalyze the incorporation of the biotin-puromycin into the C-terminus of the nascent chains.

-

Affinity Purification: The biotin-tagged nascent proteins are then captured and enriched using streptavidin-coated magnetic beads.

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the nascent proteome.[1][2][3]

O-propargyl-puromycin (OPP)-Mediated Identification (OPP-ID)

OPP-ID is a technique that utilizes O-propargyl-puromycin (OPP), a cell-permeable analog of puromycin that contains an alkyne group.[5] This alkyne handle allows for the covalent attachment of a reporter molecule, such as biotin-azide, via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition). Unlike PUNCH-P, OPP labeling occurs in vivo, providing a snapshot of the nascent proteome within the cellular context.[5]

The general workflow for OPP-ID involves the following steps:

-

In Vivo Labeling: Cells are incubated with OPP, which readily enters the cells and is incorporated into nascent polypeptide chains by translating ribosomes.[5]

-

Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged nascent proteins are covalently linked to a biotin-azide molecule through a click chemistry reaction.

-

Affinity Purification: The biotinylated nascent proteins are enriched using streptavidin-coated magnetic beads.

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by LC-MS/MS for identification and quantification.

Enhancing Quantitative Accuracy with Stable Isotope Labeling

A significant challenge in affinity purification-based proteomics is the co-purification of non-specific proteins that bind to the beads. To address this, nucleoside analog labeling can be combined with stable isotope labeling techniques, such as SILAC. In this approach, cells are cultured in media containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). When combined with OPP labeling, only the newly synthesized proteins will incorporate both the OPP tag and the heavy amino acids. This dual-labeling strategy allows for the confident discrimination of bona fide nascent proteins from non-specifically bound contaminants during mass spectrometry analysis.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing these techniques, providing an overview of their capabilities.

| Technique | Cell/Tissue Type | Number of Nascent Proteins Identified | Reference |

| PUNCH-P | Mammalian Cells | >5000 | [8] |

| PUNCH-P | Mouse Brain | Not specified, first translational profile | [8] |

| OPP-ID | K562 cells | Not specified | [5] |

| OPP-ID | ESRE cells | 142 unique in expansion media, 28 in maturation media | [9] |

| OPP-SILAC | HeLa cells | ~3,000 | [6] |

| pSNAP* | HeLa cells | Not specified, but method described | [10] |

*pSNAP (puromycin- and SILAC labeling-based nascent polypeptidome profiling) is a similar dual-labeling technique.

Detailed Experimental Protocols

This section provides a generalized protocol for OPP-ID combined with SILAC, based on methodologies described in the literature.[6][7][10]

Cell Culture and SILAC Labeling

-

SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine. Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆-L-lysine, and the "light" medium with the corresponding unlabeled amino acids. Both media should be supplemented with dialyzed fetal bovine serum.

-

Cell Adaptation: Culture cells in the "heavy" SILAC medium for at least five cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

-

Experimental Setup: Plate the fully labeled "heavy" cells for the experiment. A "light" labeled control group can be prepared in parallel if relative quantification between two conditions is desired.

OPP Labeling and Cell Harvest

-

OPP Treatment: Treat the SILAC-labeled cells with 20-50 µM O-propargyl-puromycin (OPP) for a short period (e.g., 1-2 hours) under normal culture conditions.[5]

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C.

Cell Lysis and Click Chemistry

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction: To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and copper(II) sulfate. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Affinity Purification of Nascent Proteins

-

Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to equilibrate them.

-

Protein Binding: Add the cell lysate containing the biotinylated nascent proteins to the washed beads and incubate for 2-4 hours at 4°C with rotation to allow for binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer) to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry

-

Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate cysteine residues.

-

Tryptic Digestion: Wash the beads to remove DTT and iodoacetamide, and then resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C with shaking to digest the proteins into peptides.[7][11]

-

Peptide Elution and Desalting: Pellet the beads and collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with a high-organic-content buffer. Combine the eluates and desalt the peptides using a C18 StageTip or similar device.

-

LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for sequencing.

-

Data Analysis: Process the raw mass spectrometry data using a software package such as MaxQuant. Search the data against a relevant protein sequence database to identify peptides and proteins. The software will also quantify the relative abundance of "heavy" and "light" labeled peptides, allowing for the differentiation of nascent proteins from background contaminants.

Conclusion